molecular formula C20H20N2O3S B5195972 (2E)-2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide

(2E)-2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide

Cat. No.: B5195972
M. Wt: 368.5 g/mol
InChI Key: UVBPMKOAUYABBF-LFIBNONCSA-N
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Description

(2E)-2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxy group, and a sulfanyl ethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methylthiophenol with 2-bromoethanol to form 2-(4-methylphenylthio)ethanol.

    Etherification: The intermediate is then reacted with 3-methoxy-4-hydroxybenzaldehyde to form the corresponding ether.

    Knoevenagel Condensation: The final step involves the Knoevenagel condensation of the ether intermediate with cyanoacetamide in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfanyl group can undergo redox reactions, influencing cellular redox balance. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(3-methoxy-4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methyl group.

    (2E)-2-cyano-3-(3-methoxy-4-{2-[(4-fluorophenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide: Similar structure but with a fluorine atom instead of a methyl group.

Uniqueness

The uniqueness of (2E)-2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and sulfanyl groups, along with the cyano group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-3-[3-methoxy-4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-14-3-6-17(7-4-14)26-10-9-25-18-8-5-15(12-19(18)24-2)11-16(13-21)20(22)23/h3-8,11-12H,9-10H2,1-2H3,(H2,22,23)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBPMKOAUYABBF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCCOC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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